molecular formula C12H13NOS B2389552 [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol CAS No. 1488795-66-9

[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol

Cat. No. B2389552
CAS RN: 1488795-66-9
M. Wt: 219.3
InChI Key: PZBPPNTXZHULHK-UHFFFAOYSA-N
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Description

“[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol” is a compound with the CAS Number: 1477825-85-6 . It has a molecular weight of 219.31 . It appears in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 219.31 .

Scientific Research Applications

PETM has been extensively studied for its potential applications in various fields. One of the significant applications of PETM is in the field of medicine. PETM has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. PETM has also been found to exhibit anti-cancer properties and has been studied as a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

PETM has several advantages for lab experiments. PETM is readily available and can be synthesized easily. PETM is also stable and can be stored for an extended period. However, PETM has some limitations for lab experiments. PETM is not water-soluble and requires organic solvents for dissolution. PETM also has a low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for PETM research. One of the significant future directions is to explore the potential of PETM as an anti-inflammatory and anti-cancer agent in human clinical trials. Another future direction is to investigate the mechanism of action of PETM and identify its molecular targets. PETM can also be modified to improve its bioavailability and pharmacological properties. Finally, PETM can be used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PETM has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. PETM has also been found to exhibit anti-cancer properties and has been studied as a potential anti-cancer agent. PETM has several advantages for lab experiments, but also has some limitations. There are several future directions for PETM research, including exploring its potential as an anti-inflammatory and anti-cancer agent in human clinical trials and investigating its mechanism of action.

Synthesis Methods

The synthesis of PETM involves the reaction of 2-phenylethylamine with 2-bromoacetic acid to form 2-(2-phenylethyl)glycine, which is then treated with thionyl chloride to form 2-(2-phenylethyl)thiazole-4-carboxylic acid. This acid is then reduced with sodium borohydride to produce PETM.

properties

IUPAC Name

[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-8-11-9-15-12(13-11)7-6-10-4-2-1-3-5-10/h1-5,9,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBPPNTXZHULHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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